molecular formula C6H8N6 B1332074 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-08-2

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1332074
CAS RN: 37140-08-2
M. Wt: 164.17 g/mol
InChI Key: AMAXZVMYLDNQTL-UHFFFAOYSA-N
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Description

The compound 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the triazolopyrimidine family, which is a class of heterocyclic compounds. These compounds have been the subject of various synthetic strategies due to their potential biological activities and their structural presence in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related triazolopyrimidines involves the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol, leading to the formation of 5-alkoxycarbonylmethyl-7-methyl-1,2,4-triazolopyrimidines and their isomers. Further reaction with hydrazine hydrate yields the corresponding hydrazid acids. These intermediates can then be used to synthesize more complex structures such as 7-[benzimidazol-2-yl]methyl-5-methyl-1,2,4-triazolopyrimidines through condensation with o-phenylenediamines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically elucidated using 1H, 13C NMR, and Mass Spectroscopy data. These techniques allow for the determination of the molecular framework and the identification of the specific substituents on the triazolopyrimidine core .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including the reaction of hydrazonoyl halides with different substrates to form triazoles, thiadiazoles, and triazolopyrimidines. The structures of the newly synthesized compounds from these reactions are confirmed using elemental analysis, spectral data, and alternative-methods synthesis . Additionally, triazolopyrimidines can be synthesized from derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine, leading to the formation of new triazolo[4,3-c]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. While specific data on 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is not provided, related compounds in the triazolopyrimidine family have been synthesized and tested for biological activity. Some of these compounds were found to be inactive, which suggests that the substitution pattern on the triazolopyrimidine core can significantly affect their biological properties . The reactivity of these compounds with various reagents, such as hydrazonoyl halides, thiocyanates, and selenocyanates, also indicates a diverse range of chemical properties that can be explored for different applications .

Scientific Research Applications

Lastly, there is a compound named “Ethyl 7-(3,4-dichlorobenzoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” mentioned in a scientific paper . This compound is a white crystal with a melting point of 184–185°С . The specific applications of this compound are not detailed in the source .

  • Ethyl 7-(3,4-dichlorobenzoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate : This compound is a white crystal with a melting point of 184–185°С. The specific applications of this compound are not detailed in the source .

  • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives : These compounds were designed and synthesized as novel CDK2 inhibitors for cancer treatment. They showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAXZVMYLDNQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334474
Record name BAS 09857996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

37140-08-2
Record name BAS 09857996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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